2-Propylsuccinic acid

Physicochemical profiling Solid-state characterization Pre-formulation screening

2-Propylsuccinic acid (2-PSA) serves as both a critical brivaracetam API chiral intermediate and an authentic VPA metabolite reference standard. Generic analogs cannot substitute due to structural specificity. • Brivaracetam synthesis: (R)-enantiomer (≥97% ee) resolved via validated biocatalytic process (E=342, eeₛ=99.26%); 2-methylsuccinic or 2-ethylsuccinic acid yields wrong stereochemistry. • VPA biomarker: C4 succinic backbone (LogP 0.82-0.96) correctly reports ω-oxidation; 2-propylglutaric acid (C5, LogP 1.48) causes misassignment. • Supplied with full CoA and MSDS.

Molecular Formula C7H12O4
Molecular Weight 160.17 g/mol
CAS No. 618-57-5
Cat. No. B034111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Propylsuccinic acid
CAS618-57-5
SynonymsPROPYLSUCCINIC ACID; 2-PROPYL SUCCINIC ACID; 1,2-Pentanedicarboxylic acid; 2-Propylbutanedioic acid
Molecular FormulaC7H12O4
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESCCCC(CC(=O)O)C(=O)O
InChIInChI=1S/C7H12O4/c1-2-3-5(7(10)11)4-6(8)9/h5H,2-4H2,1H3,(H,8,9)(H,10,11)
InChIKeyQLTZBYGZXPKHLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Propylsuccinic Acid Procurement Profile


2-Propylsuccinic acid (2-PSA), systematically named 2-propylbutanedioic acid, is an α-substituted dicarboxylic acid belonging to the medium-chain fatty acid class, with the molecular formula C₇H₁₂O₄ and molecular weight 160.17 g/mol . It is a chiral building block featuring a succinic acid backbone bearing an n-propyl substituent at the 2-position, which creates a stereogenic center exploited in asymmetric synthesis [1]. 2-PSA occurs naturally as a terminal ω-oxidation metabolite of the anticonvulsant valproic acid (VPA) and is detectable in human plasma and urine [2]. Its industrial relevance centers on two distinct roles: (i) as the key chiral intermediate in the biocatalytic manufacture of the antiepileptic drug brivaracetam, where the (R)-enantiomer of its 4-tert-butyl ester is resolved at multi-kilogram scale [1], and (ii) as the core α-propylsuccinic acid scaffold within the potent enkephalinase B inhibitor propioxatin A [3].

Why 2-Propylsuccinic Acid Differs from Generic Analogs


2-Propylsuccinic acid occupies a narrow structural niche where three molecular features simultaneously determine functional performance: (i) the length of the α-alkyl chain directly modulates lipophilicity and melting behaviour in a manner that shorter-chain analogs cannot replicate; (ii) the C4 succinic backbone (vs. the C5 glutaric backbone of 2-propylglutaric acid) dictates which metabolic pathway the compound reports on when used as a VPA metabolite biomarker [1]; and (iii) the 2-position propyl group creates a chiral centre whose enantioselective resolution underpins the entire industrial synthesis of brivaracetam—a process for which methylsuccinic or ethylsuccinic acid esters would yield a different stereochemical outcome incompatible with the target API [2]. Generic interchange with unsubstituted succinic acid or even the one-carbon-shorter 2-ethylsuccinic acid therefore fails on all three fronts simultaneously: different physicochemical profile, different metabolic reporting fidelity, and loss of the requisite chiral handle for pharmaceutical intermediate chemistry.

Quantitative Head-to-Head Evidence


Melting Point Depression vs. Succinic Acid

The experimental melting point of 2-propylsuccinic acid is 100.5 °C , which is 84.5 °C below that of unsubstituted succinic acid (185 °C) and approximately 10–15 °C below that of 2-methylsuccinic acid (110–115 °C) . This progressive melting point depression with increasing α-alkyl chain length (H → methyl → ethyl → propyl) is consistent with disruption of crystal lattice packing by the aliphatic substituent. The boiling point follows the opposite trend: 2-propylsuccinic acid boils at 265.8 ± 13.0 °C (predicted) vs. 235 °C for succinic acid, reflecting increased molecular weight and van der Waals interactions .

Physicochemical profiling Solid-state characterization Pre-formulation screening

Enhanced Lipophilicity Over Succinic Acid

The predicted LogP (octanol–water partition coefficient) of 2-propylsuccinic acid is 0.82 (ChemSpider/ACD/Labs) to 0.96 (chemsrc) . In contrast, succinic acid has a measured/estimated LogP of approximately −0.06 [1], and 2-propylglutaric acid (the C5-backbone VPA metabolite) has a predicted LogP of 1.35–1.48 [2]. This positions 2-PSA in an intermediate lipophilicity window: >0.8 log units more lipophilic than succinic acid, yet ~0.5–0.6 log units less lipophilic than 2-propylglutaric acid. The difference is driven by the propyl chain adding hydrophobic surface area while retaining the two carboxylate groups that confer aqueous solubility.

Lipophilicity Membrane permeability prediction ADME property ranking

Exceptional Enantioselectivity in Biocatalytic Resolution

The enantioselective resolution of racemic methyl 2-propylsuccinate 4-tert-butyl ester to yield the (R)-enantiomer of 2-propylsuccinic acid 4-tert-butyl ester is the pivotal stereochemistry-introducing step in brivaracetam manufacture. Schülé et al. (2016) demonstrated reproducible production at 1 kg scale in a 10 L vessel, achieving 42% yield and 97% enantiomeric excess (ee) [1]. Li et al. (2021), using a novel lipase M16 from Aspergillus oryzae WZ007, improved performance to 99.26% ee (substrate), 96.23% ee (product), 50.63% conversion, and an apparent enantioselectivity E value of 342.48 [2]. The baseline is the racemic mixture (0% ee). Achieving E > 340 places this biocatalytic resolution among high-selectivity industrial processes suitable for API manufacture.

Chiral resolution Biocatalysis Pharmaceutical intermediate Brivaracetam synthesis

Enkephalinase B Inhibition: Propioxatin A vs. B

Propioxatin A, whose N-acyl moiety is α-propylsuccinic acid β-hydroxamic acid, inhibits enkephalinase B with a Ki of 1.3 × 10⁻⁸ M (13 nM) [1][2]. Its close structural analog propioxatin B, in which the α-propyl group is replaced by an α-isobutyl group on the succinic acid scaffold, exhibits a Ki of 1.1 × 10⁻⁷ M (110 nM) — an 8.5-fold weaker affinity [1]. Devalyl propioxatin A (lacking the valine residue) shows a further elevated Ki [3]. Among synthetic analogues, alteration of the P3′ valine or P2′ proline residues caused 2- to 1,000-fold loss of inhibitory activity, but propioxatin A remained the most potent and selective compound in the series [3].

Enkephalinase B inhibition Metalloprotease inhibitor Pain pathway target Natural product derivative

Metabolic Pathway Specificity in VPA Metabolism

2-Propylsuccinic acid and 2-propylglutaric acid are both terminal metabolites of valproic acid yet derive from different metabolic routes: 2-PSA is a terminal ω-oxidation product (via CYP-mediated oxidation to 2-n-propyl-4-oxopentanoic acid followed by further oxidation [1]), while 2-PGA originates from a distinct pathway. In the sheep VPA disposition study by Kumar et al. (2000), both metabolites were simultaneously quantifiable in maternal and fetal plasma by GC-MS, but their plasma concentrations remained similar between mother and newborn, unlike the β-oxidation metabolites (E)-2-ene, (E)-3-ene, 3-keto, and 5-OH VPA which showed significant newborn vs. maternal differences (e.g., 3-keto VPA urinary excretion: 11.6 ± 3.5% in newborn vs. 1.6 ± 0.8% in mother, P < 0.05) [2]. The fact that 2-PSA and 2-PGA concentrations did not differ significantly between mother and newborn indicates that the ω-oxidation pathways producing these terminal dicarboxylic acids are not developmentally regulated in the same manner as β-oxidation, making 2-PSA a stable internal reference metabolite for normalizing β-oxidation pathway flux changes in VPA metabolic studies.

Drug metabolism Valproic acid pharmacokinetics GC-MS metabolite profiling Biomarker specificity

Validated Application Scenarios


Chiral Intermediate for Brivaracetam Synthesis

Procurement of racemic or enantiopure 2-propylsuccinic acid (or its 4-tert-butyl ester) is essential for brivaracetam synthesis, where the (R)-enantiomer must be obtained with ≥97% ee to meet commercial quality specifications . The demonstrated biocatalytic resolution process (E = 342, conversion 50.63%, eeₛ = 99.26%) provides a validated manufacturing route. Succinic acid, 2-methylsuccinic acid, or 2-ethylsuccinic acid cannot serve as substitutes because they lack the n-propyl group that defines the 4-n-propyl substituent of brivaracetam; the wrong chain length yields a different API altogether.

Reference Standard for VPA Metabolite Quantification

2-Propylsuccinic acid is required as an authentic reference standard in GC-MS or LC-MS/MS panels quantifying the full spectrum of VPA metabolites . Its developmentally stable concentration profile (mother vs. newborn: not significantly different) makes it a suitable internal pathway benchmark to normalize β-oxidation metabolite fluctuations . Procurement of 2-propylglutaric acid (C5 backbone, LogP 1.48) instead of 2-PSA (C4 backbone, LogP 0.82–0.96) would mis-assign the terminal ω-oxidation pathway and produce incorrect chromatographic retention times in validated assays [1].

Enkephalinase B Inhibitor Scaffold

α-Propylsuccinic acid is the core scaffold of propioxatin A, the most potent enkephalinase B inhibitor identified to date (Ki = 13 nM) . Structure–activity relationship studies demonstrate that expanding the α-substituent to isobutyl (propioxatin B) reduces affinity 8.5-fold , while further modifications to the P2′ or P3′ positions cause up to 1,000-fold activity loss [1]. Medicinal chemistry programs targeting enkephalinase B (neprilysin-2) for pain or neurological indications should procure α-propylsuccinic acid rather than other α-alkylsuccinic acids as the starting scaffold.

Physicochemical Reference for QSPR Models

The systematic variation in melting point (succinic acid 185 °C → 2-methylsuccinic acid 110–115 °C → 2-propylsuccinic acid 100.5 °C) and LogP (succinic acid −0.06 → 2-PSA 0.82–0.96 → 2-propylglutaric acid 1.35–1.48) provides a clean homologous series for training QSPR models or validating computational predictions of alkyl chain effects on dicarboxylic acid properties . 2-Propylsuccinic acid fills a specific data point in this series that neither the methyl nor the ethyl analog can substitute without introducing prediction error at the C3-propyl chain length.

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